Formamide-18O

Catalog No.
S1938307
CAS No.
51284-92-5
M.F
CH3NO
M. Wt
47.041 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Formamide-18O

CAS Number

51284-92-5

Product Name

Formamide-18O

IUPAC Name

aminoformaldehyde

Molecular Formula

CH3NO

Molecular Weight

47.041 g/mol

InChI

InChI=1S/CH3NO/c2-1-3/h1H,(H2,2,3)/i3+2

InChI Key

ZHNUHDYFZUAESO-YZRHJBSPSA-N

SMILES

C(=O)N

Canonical SMILES

C(=O)N

Isomeric SMILES

C(=[18O])N

Formamide-18O is a stable isotopic variant of formamide, which is the simplest carboxylic acid amide, with the molecular formula CH3NO\text{CH}_3\text{NO}. The "18O" designation indicates that this compound contains the heavier isotope of oxygen, oxygen-18, instead of the more common oxygen-16. Formamide itself is a colorless, viscous liquid with a melting point of 2 °C and a boiling point of 210 °C. It is known for its ability to dissolve a wide range of substances and is used in various chemical and biological applications .

  • Decomposition: Upon heating, formamide-18O decomposes into carbon dioxide and ammonia at approximately 180 °C. This reaction can also produce toxic gases such as hydrogen cyanide under certain conditions .
  • Condensation Reactions: Formamide-18O can undergo condensation reactions with enolizable ketones to yield β-dialkylamino-α,β-unsaturated ketones .
  • Transamidation and Cross-Coupling Reactions: It serves as a versatile reagent in transamidation and cross-coupling reactions, facilitating the formation of new carbon-nitrogen bonds .

These reactions highlight formamide-18O's role as a key intermediate in organic synthesis and its potential in high-energy chemistry, where it can generate reactive radicals .

Formamide-18O exhibits significant biological activity, particularly in its interactions with nucleic acids and proteins. It has been shown to stabilize single strands of denatured DNA and RNA, making it valuable in molecular biology applications such as gel electrophoresis and RNA stabilization. Additionally, its presence in biochemical systems may influence the formation of biologically relevant compounds, contributing to theories regarding the origin of life on Earth .

The synthesis of formamide-18O can be achieved through several methods:

  • Direct Reaction: Formamide-18O can be synthesized by reacting carbon dioxide with ammonia under specific conditions that favor the incorporation of the oxygen-18 isotope.
  • Methyl Formate Method: A more common industrial method involves the reaction of methyl formate with ammonia, where isotopic labeling can be introduced during the synthesis process to yield formamide-18O .
  • Isotopic Exchange: Another method involves isotopic exchange processes where formamide interacts with water labeled with oxygen-18 under controlled conditions.

These methods allow for the production of formamide-18O in varying quantities for research and industrial applications.

Interaction studies involving formamide-18O focus on its effects on biomolecules. Research indicates that it can enhance the stability of nucleic acids by forming hydrogen bonds with bases, thereby influencing their structural integrity during various biochemical processes. Additionally, studies have shown that formamide can facilitate proton transfer reactions, which are crucial in enzymatic activities and metabolic pathways .

Formamide-18O shares similarities with other compounds but also possesses unique characteristics. Here are some comparable compounds:

CompoundMolecular FormulaUnique Features
FormamideCH3NOSimplest carboxylic acid amide; widely used solvent
AcetamideC2H5NOContains an ethyl group; used in organic synthesis
UreaCH4N2OA key nitrogen source for fertilizers; different structure
DimethylformamideC3H7NOA polar aprotic solvent; used in polymer chemistry

Formamide-18O stands out due to its isotopic labeling, which allows for tracing studies in metabolic pathways and environmental studies involving biochemistry. Its unique properties make it an essential tool in both synthetic chemistry and biological research .

Molecular Formula and Isotopic Characteristics

Formamide-18O possesses the molecular formula CH₃NO, identical to regular formamide but distinguished by the incorporation of the oxygen-18 isotope [1] [2] [3]. The molecular mass of Formamide-18O is 47.04 daltons, representing an increase of approximately 2.0043 daltons compared to the standard formamide molecule due to the mass difference between oxygen-18 and oxygen-16 [2] [3]. This isotopic substitution fundamentally alters the mass spectrometric properties while maintaining the basic chemical structure and reactivity patterns of the parent compound.

Structural Parameters

Bond Lengths and Angles

The structural parameters of Formamide-18O closely mirror those of regular formamide, with minimal differences attributed to the isotopic substitution. Theoretical calculations using density functional theory methods reveal that the carbon-oxygen bond length in formamide typically measures approximately 1.218-1.225 Å [4] [5]. The carbon-nitrogen bond exhibits a length of approximately 1.357-1.361 Å, while the carbon-hydrogen bond measures approximately 1.103 Å [4].

The molecular geometry demonstrates near-planar characteristics with bond angles approaching 120 degrees, consistent with the partial double-bond character of the carbon-nitrogen bond due to resonance [6]. The oxygen-carbon-nitrogen bond angle measures approximately 124 degrees, reflecting the trigonal planar arrangement around the carbon center [5]. The nitrogen exhibits sp² hybridization characteristics, contributing to the molecule's planar geometry.

Comparative Analysis with Non-labeled Formamide

The isotopic substitution of oxygen-16 with oxygen-18 in Formamide-18O introduces negligible structural perturbations. Computational studies indicate that isotope effects on bond lengths typically remain within 0.001-0.006 Å [7]. The primary structural difference manifests in the slightly reduced vibrational frequencies associated with bonds involving the heavier oxygen isotope, following the fundamental relationship between atomic mass and vibrational frequency.

The electronic structure remains essentially unchanged, with the isotopic substitution affecting primarily the vibrational and rotational energy levels rather than the electronic configuration. This characteristic enables Formamide-18O to serve as an effective tracer compound without significantly altering the chemical behavior of the system under investigation.

Physical Properties

Melting and Boiling Points

Formamide-18O exhibits melting and boiling points that closely approximate those of regular formamide due to the minimal impact of isotopic substitution on intermolecular forces. The melting point ranges from 2-3°C, consistent with literature values for formamide [2] [8] [9]. The boiling point measures approximately 210°C at standard atmospheric pressure [2], reflecting the strong hydrogen bonding interactions characteristic of amides.

These thermal properties indicate the compound's stability under standard laboratory conditions while maintaining sufficient volatility for analytical techniques requiring vapor-phase analysis. The relatively low melting point facilitates handling and preparation of solutions at ambient temperatures.

Density (1.182 g/mL at 25°C) and Refractive Index

The density of Formamide-18O at 25°C measures 1.182 g/mL [2], representing a slight increase compared to regular formamide (1.133 g/mL) due to the incorporation of the heavier oxygen-18 isotope [8]. This density increase of approximately 4.3% directly correlates with the mass increase resulting from isotopic substitution.

The refractive index of Formamide-18O measures n₂₀/D 1.447 [2], compared to approximately 1.445 for regular formamide [8]. This modest increase reflects the influence of the heavier isotope on the optical properties, though the difference remains within typical analytical precision limits.

These physical properties confirm the successful isotopic incorporation while demonstrating the compound's similarity to the parent molecule in terms of handling and analytical characteristics.

Solubility Characteristics

Formamide-18O exhibits solubility characteristics virtually identical to regular formamide. The compound demonstrates complete miscibility with water, reflecting its polar nature and hydrogen bonding capacity [10]. Additionally, it shows excellent solubility in polar organic solvents including methanol, ethanol, acetone, acetic acid, dioxane, ethylene glycol, glycerol, and phenol [10] [11].

The compound exhibits limited solubility in nonpolar solvents such as diethyl ether and benzene, consistent with its highly polar character [10]. This solubility profile enables versatile applications in aqueous and organic reaction systems, making it suitable for diverse analytical and synthetic applications.

The excellent water miscibility proves particularly valuable for biological and biochemical applications where aqueous conditions are essential for maintaining native protein structures and enzymatic activities.

Chemical Identifiers

CAS Registry (51284-92-5)

The Chemical Abstracts Service has assigned the unique registry number 51284-92-5 to Formamide-18O [1] [2] [3]. This identifier serves as the definitive reference for the compound in chemical databases and regulatory documentation. The European Community number 633-438-1 provides additional regulatory identification [1].

The CAS registry system ensures unambiguous identification of this specific isotopically labeled compound, distinguishing it from other formamide variants and enabling precise specification in scientific literature and commercial transactions.

SMILES Notation and InChI Representation

The SMILES notation for Formamide-18O is represented as [H]C(N)=[18O] or C(N)=[18O] [2] [3], explicitly indicating the oxygen-18 isotope incorporation. This notation enables computational systems to recognize the isotopic labeling while maintaining the fundamental structural representation.

The InChI representation provides a more comprehensive structural description: InChI=1S/CH3NO/c2-1-3/h1H,(H2,2,3)/i3+2 [2] [3]. The "/i3+2" suffix specifically denotes the isotopic modification, indicating that the third atom (oxygen) carries a +2 mass unit modification corresponding to oxygen-18.

The InChI Key ZHNUHDYFZUAESO-YZRHJBSPSA-N [2] [3] serves as a hashed version of the full InChI, providing a compact identifier suitable for database searches and computational applications.

Mass Shift Characteristics (M+2)

The incorporation of oxygen-18 into the formamide structure produces a characteristic mass shift of +2.0043 daltons, commonly referred to as M+2 in mass spectrometric notation [2] [12]. This mass shift enables unambiguous identification of Formamide-18O and its derivatives in complex analytical mixtures.

The M+2 designation proves particularly valuable in metabolomic studies where oxygen-18 labeling helps distinguish newly formed oxidative metabolites from pre-existing compounds [13]. The mass shift remains stable under standard analytical conditions, providing reliable identification throughout analytical workflows.

This characteristic mass shift forms the foundation for quantitative isotope labeling experiments, where the ratio of M and M+2 peaks provides direct information about the extent of isotopic incorporation and reaction kinetics. The precision of modern mass spectrometers enables accurate determination of isotopic ratios, making Formamide-18O an excellent internal standard and mechanistic probe.

The mass shift characteristics also facilitate the study of oxygen exchange reactions and enzymatic mechanisms where oxygen incorporation from molecular oxygen or water can be precisely tracked through the isotopic signature [14] [15].

XLogP3

-0.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Wikipedia

(~18~O)Formamide

Dates

Modify: 2024-02-18

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